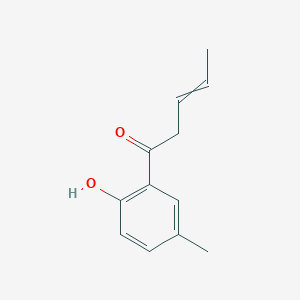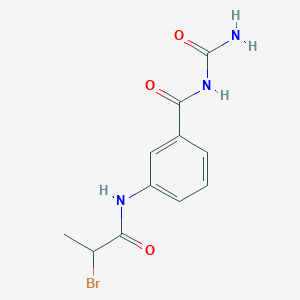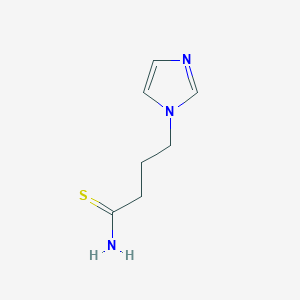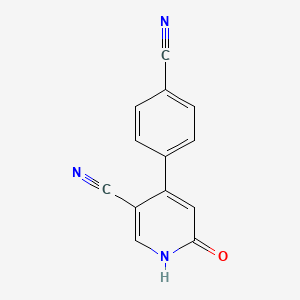
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of bromine, fluorine, and difluorobutyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1-difluorobutylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of 1-(4-Hydroxy-1,1-difluorobutyl)-4-fluorobenzene.
Oxidation: Formation of 1-(4-Oxo-1,1-difluorobutyl)-4-fluorobenzene.
Reduction: Formation of 1-(4-Difluorobutyl)-4-fluorobenzene.
Scientific Research Applications
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The difluorobutyl group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- 4-Bromo-1,1-difluorobutane
- 4-Bromo-1,1-difluorocyclohexane
- 4-Bromo-1,2-difluorobenzene
Comparison: 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the butyl chain and the benzene ring. This combination of halogens imparts distinct chemical reactivity and physical properties compared to other similar compounds. For instance, 4-Bromo-1,1-difluorobutane lacks the aromatic ring, while 4-Bromo-1,2-difluorobenzene does not have the difluorobutyl group, making this compound a versatile compound for various applications.
Properties
CAS No. |
821786-85-0 |
|---|---|
Molecular Formula |
C10H10BrF3 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
1-(4-bromo-1,1-difluorobutyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3/c11-7-1-6-10(13,14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2 |
InChI Key |
WBADKBJNLSBAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCBr)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)

![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)

![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)

![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)


![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)



![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
